molecular formula C20H14O2 B3069397 4-[4-(4-formylphenyl)phenyl]benzaldehyde CAS No. 62940-38-9

4-[4-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B3069397
CAS No.: 62940-38-9
M. Wt: 286.3 g/mol
InChI Key: YGHMZQVOFVDADV-UHFFFAOYSA-N
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Description

4-[4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of three benzene rings and two formyl groups

Scientific Research Applications

4-[4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 4-[4-(4-carboxyphenyl)phenyl]benzoic acid.

    Reduction: 4-[4-(4-hydroxyphenyl)phenyl]benzyl alcohol.

    Substitution: 4-[4-(4-nitrophenyl)phenyl]benzaldehyde or 4-[4-(4-bromophenyl)phenyl]benzaldehyde.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
  • 4-(4-formylphenoxy)benzaldehyde
  • 4-formylphenylboronic acid

Uniqueness

4-[4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of three benzene rings and two formyl groups, which confer distinct reactivity and properties compared to similar compounds. Its structure allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[4-(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHMZQVOFVDADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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